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molecular formula C9H12O4 B8420806 3-(Hydroxymethyl)-5-(methoxymethoxy)phenol

3-(Hydroxymethyl)-5-(methoxymethoxy)phenol

Cat. No. B8420806
M. Wt: 184.19 g/mol
InChI Key: YIZZOWNKLAJTCX-UHFFFAOYSA-N
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Patent
US08008525B2

Procedure details

With ice cooling, to a solution of aluminum lithium hydride (1.80 g, 47.5 mmol) in tetrahydrofuran (50 mL) was added dropwise a solution of methyl 3-hydroxy-5-(methoxymethoxy)benzoate (7.74 g, 36.5 mmol) in tetrahydrofuran (50 mL), and the mixture was stirred at room temperature for 4 hours. To the reaction solution were successively added water (2 mL), a 15% aqueous sodium hydroxide solution (2 mL) and water (7 mL), and the mixture was further stirred for 2 hours. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=5:5) to give the title compound (4.46 g, yield 66%) as an oily matter.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
7.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[H-].[Li+].[Al+3].[H-].[H-].[H-].[OH:7][C:8]1[CH:9]=[C:10]([CH:15]=[C:16]([O:18][CH2:19][O:20][CH3:21])[CH:17]=1)[C:11](OC)=[O:12].O.[OH-].[Na+]>O1CCCC1>[OH:12][CH2:11][C:10]1[CH:9]=[C:8]([OH:7])[CH:17]=[C:16]([O:18][CH2:19][O:20][CH3:21])[CH:15]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Li+].[Al+3].[H-].[H-].[H-]
Name
Quantity
7.74 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=C(C1)OCOC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (hexane/ethyl acetate=5:5)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC=1C=C(C=C(C1)OCOC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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